molecular formula C9H11N3S B10839197 Acetophenone-thiosemicarbazone

Acetophenone-thiosemicarbazone

Cat. No.: B10839197
M. Wt: 193.27 g/mol
InChI Key: JMULZUQMMLAALR-XFFZJAGNSA-N
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Description

Acetophenone-thiosemicarbazone: is a chemical compound derived from the reaction between acetophenone and thiosemicarbazide. It belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antiviral, antibacterial, antimalarial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetophenone-thiosemicarbazone is synthesized by the condensation reaction between acetophenone and thiosemicarbazide. The reaction typically occurs in an acidic or neutral medium, often using ethanol as a solvent. The reaction is carried out by mixing equimolar amounts of acetophenone and thiosemicarbazide and heating the mixture under reflux conditions for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: Acetophenone-thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Derivatives: Formed by substitution reactions.

    Oxidized or Reduced Products: Formed by oxidation or reduction reactions.

    Heterocyclic Compounds: Formed by cyclization reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of acetophenone-thiosemicarbazone involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, interacting with copper ions and preventing the enzyme from catalyzing the oxidation of monophenols to ortho-quinones . This inhibition can lead to reduced melanin production in cells.

Comparison with Similar Compounds

Comparison: this compound is unique due to its specific structure, which allows it to form stable complexes with metals and exhibit potent biological activities. Compared to benzaldehyde-thiosemicarbazone, it has a different aromatic ring substitution pattern, which can influence its reactivity and biological properties. Similarly, acetone-thiosemicarbazone lacks the aromatic ring, making it less effective in certain applications .

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

[(Z)-1-phenylethylideneamino]thiourea

InChI

InChI=1S/C9H11N3S/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H3,10,12,13)/b11-7-

InChI Key

JMULZUQMMLAALR-XFFZJAGNSA-N

Isomeric SMILES

C/C(=N/NC(=S)N)/C1=CC=CC=C1

Canonical SMILES

CC(=NNC(=S)N)C1=CC=CC=C1

Origin of Product

United States

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